Piperidine, 4-azido-1-(phenylmethyl)-

Description

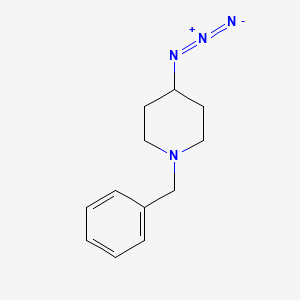

Piperidine, 4-azido-1-(phenylmethyl)-, is a synthetic piperidine derivative characterized by a benzyl (phenylmethyl) group at the 1-position and an azido (-N₃) substituent at the 4-position of the piperidine ring. The azido group introduces unique reactivity, such as participation in click chemistry (azide-alkyne cycloaddition), which is valuable for bioconjugation and drug delivery applications. Synthesis of such compounds often involves multi-step organic reactions, including Sonogashira coupling and functional group transformations, as exemplified in the preparation of analogs like RB-029 (4-azido-1-(4-methylphenethyl)piperidine) .

Properties

IUPAC Name |

4-azido-1-benzylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLMAFUPJYMBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=[N+]=[N-])CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459084 | |

| Record name | Piperidine, 4-azido-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832684-07-8 | |

| Record name | Piperidine, 4-azido-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-ol

1-Benzylpiperidin-4-ol serves as the primary precursor. It is synthesized via reduction of 1-benzylpiperidin-4-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol. Typical yields range from 85–90%.

- Reactants : 1-Benzylpiperidin-4-one (10.0 g, 0.053 mol), NaBH₄ (2.0 g, 0.053 mol).

- Conditions : Stirred in methanol (100 mL) at 0°C for 2 hours.

- Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

- Yield : 8.9 g (88%).

Tosylation of 1-Benzylpiperidin-4-ol

The hydroxyl group is converted to a tosylate (4-methylbenzenesulfonate ester) using tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine).

- Reactants : 1-Benzylpiperidin-4-ol (5.0 g, 0.024 mol), TsCl (5.2 g, 0.027 mol), pyridine (50 mL).

- Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.

- Workup : Diluted with ice water, extracted with dichloromethane, and crystallized from hexane/ethyl acetate.

- Yield : 7.1 g (85%).

Azide Substitution

The tosylate undergoes nucleophilic displacement with sodium azide (NaN₃) in polar aprotic solvents (e.g., dimethylformamide (DMF) or methanol).

- Reactants : 1-Benzyl-4-(tosyloxy)piperidine (10.0 g, 0.024 mol), NaN₃ (3.1 g, 0.048 mol), DIPEA (6.2 mL, 0.036 mol).

- Conditions : Refluxed in methanol (100 mL) at 50°C for 15 hours.

- Workup : Filtered, concentrated, and purified via column chromatography (n-heptane/ethyl acetate, 8:2).

- Yield : 4.8 g (66%).

Alternative Methods

Direct Azidation via Mitsunobu Reaction

While less common, the Mitsunobu reaction has been explored using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD). This method avoids tosylation but requires stringent anhydrous conditions.

- Reactants : 1-Benzylpiperidin-4-ol (2.0 g, 0.0096 mol), DPPA (3.0 mL, 0.014 mol), DEAD (2.5 mL, 0.016 mol).

- Conditions : Stirred in THF (50 mL) at 0°C for 2 hours.

- Yield : ~50% (reported for analogous compounds).

Reductive Amination Pathway

A patent describes a route starting from 4-phenylpyridine, involving acylation, hydrogenation, and hydrolysis. However, this method is more complex and yields <40% for the target compound.

Optimization and Challenges

Key Factors Affecting Yield

Side Reactions

- Elimination : Formation of 1-benzyl-1,2,3,6-tetrahydropyridine due to β-hydrogen elimination.

- Incomplete Substitution : Residual tosylate requires rigorous purification.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tosylation-Azide | TsCl, NaN₃, DIPEA | Methanol, 50°C, 15h | 66% | |

| Mitsunobu | DPPA, DEAD | THF, 0°C, 2h | ~50% | |

| Reductive Amination | In metal, H₂ | THF, 65°C, 24h | <40% |

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-azido-1-(phenylmethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.

Copper Catalysts: Often used in cycloaddition reactions.

Major Products Formed

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Piperidine, 4-azido-1-(phenylmethyl)- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in drug development.

Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

Mechanism of Action

The mechanism of action of Piperidine, 4-azido-1-(phenylmethyl)- largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for bioconjugation and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 4-azido-1-(phenylmethyl)piperidine include:

Pharmacological and Physicochemical Properties

- However, azides may pose stability challenges (e.g., photodegradation) compared to RB-026’s hydroxyl group, which enhances water solubility .

- Fluorinated Analogs : 1-Benzyl-4-fluoropiperidine exhibits improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .

- Ionic Salts : Methanesulfonate salts (e.g., ) improve bioavailability and crystallinity for pharmaceutical formulations .

Functional and Pharmacokinetic Differences

- Bioactivity : Piperidine derivatives with azido or fluorinated groups show varied biological activities, including mitochondrial modulation () and enzyme inhibition (). Hydroxyl-containing analogs like RB-026 may exhibit altered receptor binding due to hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-azido-1-(phenylmethyl)piperidine in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and Category 3 for respiratory irritation (H335) .

- Preventive Measures : Use fume hoods to minimize inhalation risks, wear nitrile gloves, and employ full-face shields during synthesis or handling to avoid direct contact .

- Emergency Response : For skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic methodologies are commonly employed for the preparation of 4-azido-1-(phenylmethyl)piperidine derivatives?

- Methodological Answer :

- Stepwise Synthesis : Start with a piperidine core functionalized at the 4-position. For example, RB-030 (a structural analog) was synthesized via azidation of a pre-functionalized piperidine intermediate, achieving a 71% yield .

- Characterization : Confirm structure using -NMR (e.g., δ 3.40–3.46 ppm for piperidine protons) and ESI-HRMS (e.g., [M+H] at m/z 343.2857) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of 4-azido-1-(phenylmethyl)piperidine derivatives in enzyme inhibition studies?

- Methodological Answer :

- Experimental Design :

Target Selection : Focus on enzymes like sphingosine kinase (as in ) or acetylcholinesterase (analogous to donepezil intermediates in ).

Derivative Synthesis : Introduce substituents at the phenylmethyl or azido groups to modulate steric/electronic effects.

Activity Assays : Use in vitro pIC50 measurements (e.g., via fluorescence-based enzymatic assays) to quantify inhibition potency .

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What strategies can be employed to resolve discrepancies in biological activity data of 4-azido-1-(phenylmethyl)piperidine derivatives across different experimental models?

- Methodological Answer :

- Cross-Model Validation :

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities in different enzyme conformers .

Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human vs. rodent) to identify species-specific metabolism .

- Controlled Variables : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC (>95%) to eliminate batch variability .

Q. How can computational tools enhance the understanding of 4-azido-1-(phenylmethyl)piperidine’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Density Functional Theory (DFT) : Calculate azido group reactivity (e.g., bond dissociation energy) to predict metabolic degradation pathways .

Data-Driven Insights

| Parameter | Example Data | Source |

|---|---|---|

| Melting Point | 6–7°C (lit.) | |

| Boiling Point | 279.6°C at 760 mmHg | |

| NMR Shift (Piperidine) | δ 3.40–3.46 ppm (multiplicity: m) | |

| HRMS Accuracy | ±0.0005 Da (343.2857 vs. 343.2862) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.